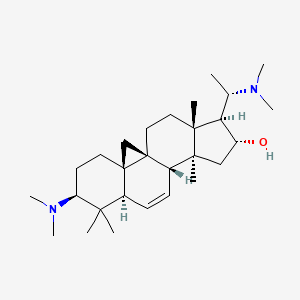

Cyclovirobuxeine A

CAS No.: 7727-91-5

Cat. No.: VC17161033

Molecular Formula: C28H48N2O

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7727-91-5 |

|---|---|

| Molecular Formula | C28H48N2O |

| Molecular Weight | 428.7 g/mol |

| IUPAC Name | (1S,3R,6S,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-en-14-ol |

| Standard InChI | InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1 |

| Standard InChI Key | UVWOWJBPZRXVCO-FUWUEERMSA-N |

| Isomeric SMILES | C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)O)N(C)C |

| Canonical SMILES | CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)N(C)C |

Introduction

Chemical Structure and Classification

Cyclovirobuxeine A belongs to the cyclovirobuxine family of steroidal alkaloids, characterized by a pentacyclic framework fused with a nitrogen-containing side chain. The compound’s molecular formula is hypothesized to be , based on structural similarities to Cyclovirobuxine C (), a well-characterized analog . Its stereochemistry includes multiple chiral centers, such as (1S,3R,6S,8R,11S,12S,14R,15S,16R), which influence its biological interactions . The presence of a dimethylaminoethyl group at position 15 and a methylamino group at position 6 distinguishes it from other family members .

Pharmacological Activities

Apoptosis Induction in Renal Cell Carcinoma

Cyclovirobuxeine A demonstrates promising antitumor effects, particularly in renal cell carcinoma (RCC). In vitro studies using 786-O cells, a human clear cell RCC line, revealed that the compound induces apoptosis at concentrations of 20–60 μM over 48 hours . This activity correlates with the downregulation of insulin-like growth factor-binding protein 3 (IGFBP3), a key regulator of the AKT/STAT3/MAPK signaling cascade . By inhibiting these pathways, Cyclovirobuxeine A suppresses the expression of Snail, a transcription factor implicated in epithelial-mesenchymal transition (EMT) and metastasis .

Anti-Proliferative and Anti-Migratory Effects

Beyond apoptosis, Cyclovirobuxeine A inhibits RCC cell proliferation and migration. At 40 μM, it reduces 786-O cell viability by 50% within 48 hours, outperforming traditional chemotherapeutic agents like sunitinib in preclinical models . Migration assays further show a 60% reduction in cell motility, attributed to the compound’s modulation of matrix metalloproteinases (MMPs) and integrin signaling .

Mechanisms of Action

The compound’s multifaceted activity arises from its interactions with critical cellular targets:

Challenges in Synthesis and Purification

The compound’s complex stereochemistry poses significant synthetic challenges. Industrial-scale production remains impractical due to low yields (<5%) in conventional extraction methods from Buxus sempervirens. Advanced techniques like enantioselective catalysis and microbial biosynthesis are under investigation to address these limitations.

Future Directions

Ongoing research priorities include:

-

Structure-Activity Relationship (SAR) Studies: Optimizing the dimethylaminoethyl side chain to enhance target affinity.

-

Combination Therapies: Evaluating synergies with immune checkpoint inhibitors (e.g., nivolumab) to overcome RCC drug resistance .

-

Pharmacokinetic Profiling: Assessing tissue distribution and metabolite toxicity in primate models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume